3-氨基-N'-(2,4-二氯苄叉亚甲基)-1H-1,2,4-三唑-5-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

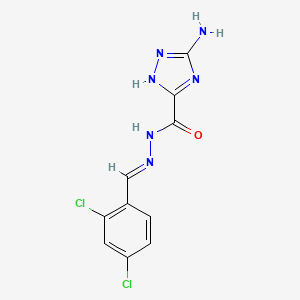

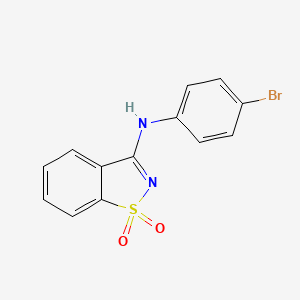

3-amino-N'-(2,4-dichlorobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide, commonly known as DCTH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in several areas. DCTH is a triazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. Additionally, we will list several future directions for further research on this compound.

科学研究应用

抗菌和抗炎应用

- 研究表明,1H-1,2,4-三唑甲酰肼的衍生物表现出显着的抗菌和抗炎活性。研究合成了各种取代的三唑噻二唑和三唑衍生物,显示出对多种病原体(包括福氏分枝杆菌)有希望的抗菌作用和抗炎特性 (Prasad 等,2009;Karegoudar 等,2008)。

抗癌活性

- 类似抗分枝杆菌化合物的结构、振动和量子化学分析表明它们具有低毒性特征,有潜力作为一类新的抗分枝杆菌剂,使其成为癌症治疗进一步开发的合适候选物 (Wojciechowski 和 Płoszaj,2020)。

肽模拟物的合成支架

- 1,2,3-三唑-4-羧酸衍生物的化学已被探索用于制备肽模拟物或生物活性化合物。这些研究表明,三唑支架可以用于传统应用之外的领域,例如 HSP90 抑制剂的合成 (Ferrini 等,2015)。

晶体学和计算研究

- 1-(芳基氨基)-1,2,3-三唑-4-甲酰肼的晶体学和计算研究揭示了独特的氢键模式,并提供了对其结构稳定性和在设计具有特定性质的化合物中的潜在应用的见解 (Seth 等,2015)。

高能材料开发

- 已经合成了源自 5-氨基-1H-1,2,4-三唑-3-甲酰肼的富氮阳离子,并对其在高能材料中的应用进行了表征。这些衍生物表现出高密度、热稳定性和合理的冲击敏感性,使其与传统的高能化合物具有竞争力 (Zhang 等,2018)。

作用机制

Target of Action

The primary targets of this compound, also known as F3095-2216, are IKZF1/3 and CK1α . IKZF1/3 are transcription factors that play a crucial role in the regulation of immune response, while CK1α is a protein kinase involved in various cellular processes including cell division and apoptosis .

Mode of Action

F3095-2216 interacts with its targets by inducing their proteasomal degradation . This leads to the activation of the p53 signaling pathway and inhibition of the CBM complex/NFκB pathway . The compound’s interaction with these targets results in changes in cellular processes, including cell proliferation and apoptosis .

Biochemical Pathways

The affected pathways include the p53 signaling pathway and the CBM complex/NFκB pathway . Activation of the p53 pathway leads to cell cycle arrest and apoptosis, while inhibition of the CBM complex/NFκB pathway reduces the inflammatory response and promotes cell survival .

Pharmacokinetics

The compound’s strong antitumor activity suggests that it may have favorable pharmacokinetic properties that contribute to its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of F3095-2216’s action include upregulation of p53 and its transcriptional targets, p21 and MDM2 . This leads to cell cycle arrest and apoptosis . Furthermore, F3095-2216 inhibits the activity of the CBM complex and NFκB phosphorylation, reducing inflammation and promoting cell survival .

生化分析

Biochemical Properties

5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as phenylalanine ammonia-lyase, which is involved in the phenylpropanoid metabolic pathway . The interaction between 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE and phenylalanine ammonia-lyase results in the inhibition of the enzyme’s activity, leading to a decrease in the production of phenylpropanoid compounds.

Cellular Effects

The effects of 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in the biosynthesis of amino acids and other essential metabolites . Additionally, 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE can alter cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of phenylalanine ammonia-lyase, forming a stable complex that prevents the enzyme from catalyzing its reaction . Additionally, 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has been shown to inhibit other enzymes involved in amino acid metabolism, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as the inhibition of specific enzymes and modulation of metabolic pathways . At higher doses, toxic or adverse effects may be observed, including gastrointestinal disturbances and central nervous system effects . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is involved in various metabolic pathways, including the phenylpropanoid metabolic pathway and amino acid metabolism . This compound interacts with enzymes such as phenylalanine ammonia-lyase and asparagine synthetase, affecting the production of key metabolites and altering metabolic flux. The inhibition of these enzymes by 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE leads to changes in the levels of metabolites and the overall metabolic activity of cells.

Transport and Distribution

The transport and distribution of 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement and distribution.

Subcellular Localization

The subcellular localization of 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The localization of 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE within subcellular compartments affects its interactions with biomolecules and its overall biochemical effects.

属性

IUPAC Name |

3-amino-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N6O/c11-6-2-1-5(7(12)3-6)4-14-17-9(19)8-15-10(13)18-16-8/h1-4H,(H,17,19)(H3,13,15,16,18)/b14-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQJHDLMHPSTET-LNKIKWGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5575260.png)

![4-{2-chloro-4-[(cyclopentylamino)carbonyl]phenoxy}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5575264.png)

![N-(3-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5575302.png)

![5-butyl-4-ethyl-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5575308.png)

![N-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5575317.png)

![methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5575322.png)

![2-fluoro-N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5575328.png)

![methyl 3-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethoxy}benzoate dihydrochloride](/img/structure/B5575352.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5575363.png)